

Application Note: Spectroscopic Analysis of Adamantan-1-ylmethyl-methyl-amine

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Compound of Interest

Compound Name: Adamantan-1-ylmethyl-methyl-amine

Cat. No.: B111965

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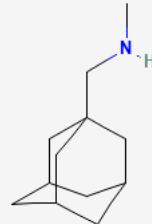
Abstract

This document provides a comprehensive guide to the spectroscopic analysis of **Adamantan-1-ylmethyl-methyl-amine** (CAS: 153461-22-4), a key intermediate in medicinal chemistry. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented. Due to the limited availability of public experimental data, this note combines available experimental data with predicted spectroscopic data to serve as a valuable resource for the characterization of this compound.

Chemical Information

Property	Value
IUPAC Name	N-((adamantan-1-yl)methyl)methanamine
Synonyms	Adamantan-1-ylmethyl-methyl-amine
CAS Number	153461-22-4
Molecular Formula	C ₁₂ H ₂₁ N
Molecular Weight	179.31 g/mol

Chemical Structure



Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **Adamantan-1-ylmethyl-methyl-amine**.

¹H NMR Spectrum (Predicted, CDCl₃, 500 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.45	s	3H	N-CH ₃
~2.20	s	2H	N-CH ₂
~1.98	br s	3H	Adamantane CH
~1.70	q	6H	Adamantane CH ₂
~1.55	d	6H	Adamantane CH ₂

Note: The ¹H NMR spectrum of the hydrochloride salt is available and shows shifts consistent with the protonated form.

¹³C NMR Spectrum (Predicted, CDCl₃, 125 MHz)

Chemical Shift (δ) ppm	Assignment
~60.0	N-CH ₂
~42.0	Adamantane C (quaternary)
~40.0	Adamantane CH ₂
~37.0	Adamantane CH ₂
~34.0	N-CH ₃
~28.0	Adamantane CH

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Electron Ionization Mass Spectrum (EI-MS) (Predicted)

m/z	Relative Intensity (%)	Proposed Fragment
179	40	[M] ⁺ (Molecular Ion)
164	100	[M - CH ₃] ⁺
135	80	[Adamantyl] ⁺
44	60	[CH ₂ =N(H)CH ₃] ⁺

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

IR Spectrum (Predicted)

Wavenumber (cm ⁻¹)	Vibrational Mode
2900-3000	C-H stretch (adamantane and methyl)
2780-2820	C-H stretch (N-CH ₃)
1450	C-H bend
1100-1200	C-N stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aliphatic amines like **Adamantan-1-ylmethyl-methyl-amine** do not possess chromophores that absorb significantly in the standard UV-Vis range (200-800 nm). Therefore, a significant absorption is not expected. A featureless spectrum with a possible end-absorption towards the lower wavelength region is anticipated.

Experimental Protocols

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR

- Sample Preparation: Dissolve 5-10 mg of **Adamantan-1-ylmethyl-methyl-amine** in approximately 0.7 mL of deuterated chloroform (CDCl₃).

- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-pulse proton spectrum.
 - Set a spectral width of 16 ppm, centered at 6 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
 - Collect 16 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set a spectral width of 240 ppm, centered at 100 ppm.
 - Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
 - Collect 1024 scans.
- Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ^1H spectrum to the residual CHCl_3 peak at 7.26 ppm and the ^{13}C spectrum to the CDCl_3 peak at 77.16 ppm.

Mass Spectrometry

Protocol for EI-MS

- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph.
- Instrumentation: Use a mass spectrometer equipped with an electron ionization source.
- Acquisition Parameters:
 - Set the ionization energy to 70 eV.

- Scan a mass range of m/z 40-300.
- Maintain the ion source temperature at 200-250 °C.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.
- Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Typically, 32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups.

UV-Vis Spectroscopy

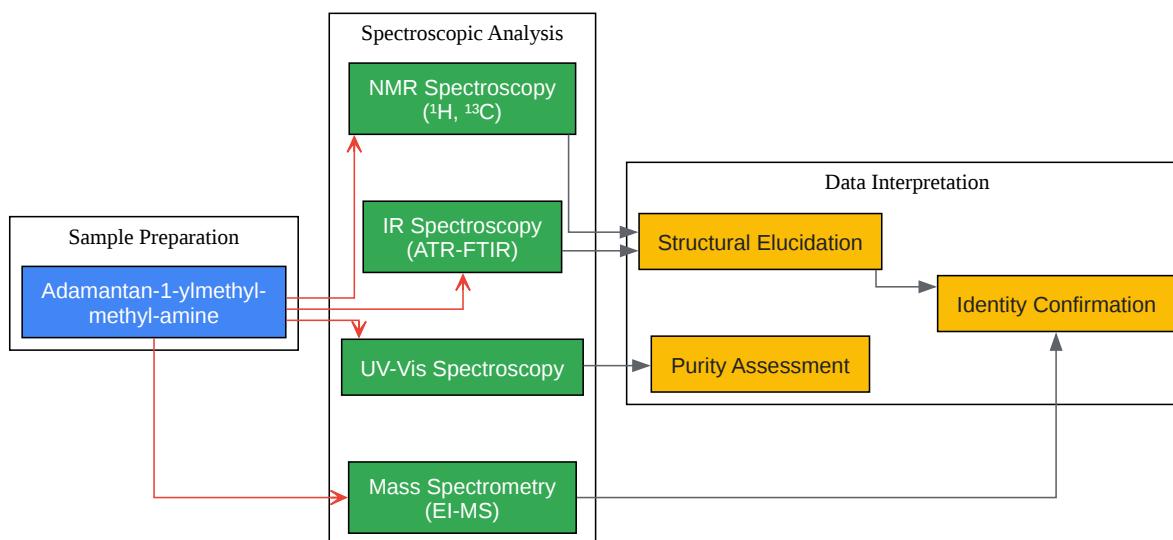
Protocol for UV-Vis Spectroscopy

- Sample Preparation: Prepare a solution of **Adamantan-1-ylmethyl-methyl-amine** in a UV-transparent solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 1 mg/mL.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Acquisition:

- Use a matched pair of quartz cuvettes. Fill the reference cuvette with the solvent and the sample cuvette with the prepared solution.
- Scan the wavelength range from 190 to 400 nm.
- Data Analysis: Observe the resulting spectrum for any absorption maxima.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Adamantan-1-ylmethyl-methyl-amine**.



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Caption: Experimental workflow for the spectroscopic analysis of **Adamantan-1-ylmethyl-methyl-amine**.

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